N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains several functional groups, including an amide group, a sulfamoyl group, and a pyridazinone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as amination, rearrangement, or substitution . For example, urea derivatives can be synthesized by a direct and convenient reaction of primary amides with an ammonia source .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group might undergo reactions such as hydrolysis, while the sulfamoyl group could participate in substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The compound has been utilized in the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop new antimicrobial agents. These efforts have led to the creation of derivatives with promising antibacterial and antifungal activities, suggesting the potential application of such compounds in addressing microbial resistance issues (Darwish et al., 2014).
Anticancer Activity and Molecular Docking Studies
Research into pyridazinone derivatives has also extended into anticancer applications, where synthesized compounds exhibited potential anti-oxidant activities. The structure-activity relationship was further explored through molecular docking studies, indicating the promise of these derivatives as anticancer agents (Mehvish & Kumar, 2022).
Pharmacological Investigations
The pharmacological properties of pyridazine derivatives have been examined, with some compounds showing good anticonvulsive properties and others resembling blood pressure lowering drugs. This demonstrates the broad spectrum of potential therapeutic applications of compounds derived from or related to N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide (Druey et al., 1954).
Antibacterial and Antioxidant Potential
Further studies have synthesized novel heterocyclic compounds containing a sulfonamido moiety, showcasing high antibacterial activities. The antioxidant potential of these compounds has also been highlighted, offering insights into their multifaceted applications in both antimicrobial and antioxidant therapies (Dragostin et al., 2013).
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[3-(6-oxopyridazin-1-yl)propylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13(2)17(23)20-14-6-8-15(9-7-14)26(24,25)19-11-4-12-21-16(22)5-3-10-18-21/h3,5-10,13,19H,4,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUZIFDCLNLGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.